Acylase I Kinetic Resolution
N-Acetyl-4-nitro-L-phenylalanine is produced via Acylase I (porcine kidney, EC 3.5.1.14)-catalyzed enantioselective hydrolysis of the racemic N-acetyl-4-nitro-DL-phenylalanine, achieving an 83% yield at 24.9°C in aqueous medium . This enzymatic resolution exploits the absolute L-enantioselectivity of Acylase I—documented across >50 N-acyl amino acid substrates in the foundational Whitesides study—to yield the optically pure (S)-enantiomer [1]. In contrast, 4-nitrophenylalanine (free amine) cannot serve as a substrate for Acylase I because the enzyme requires an N-acyl blocking group for recognition; N-acetylphenylalanine, while a competent substrate, lacks the para-nitro group that provides a spectroscopic handle for monitoring reaction progress and enables downstream functionalization [1]. The 83% yield represents a preparatively useful single-step resolution, as documented in the synthetic route compendium .
| Evidence Dimension | Enzymatic resolution yield and enantioselectivity |
|---|---|
| Target Compound Data | 83% yield of N-acetyl-4-nitro-L-phenylalanine via Acylase I from porcine kidney; water; 24.9°C; rate constant measured |
| Comparator Or Baseline | N-acetyl-DL-phenylalanine (unsubstituted): competent Acylase I substrate but yields N-acetyl-L-phenylalanine without chromogenic/functionalizable nitro handle. 4-nitrophenylalanine: not an Acylase I substrate (requires N-acyl group). |
| Quantified Difference | 83% preparative yield for target vs. 0% conversion for 4-nitrophenylalanine (free amine) with Acylase I; nitro group provides additional λmax ~400 nm chromogenic capability absent in N-acetylphenylalanine product. |
| Conditions | Acylase I from porcine kidney; aqueous medium; 24.9°C; racemic N-acetyl-4-nitro-DL-phenylalanine as substrate |
Why This Matters
For labs procuring this compound as an enantiopure building block, the Acylase I route provides a validated preparative method with documented yield, whereas the free amino acid analog cannot access this enzymatic resolution pathway.
- [1] Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111, 6354-6364. Reports initial rates for >50 N-acyl amino acids; establishes near-absolute L-enantioselectivity. View Source
